3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
4-[[6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-2-14(13-6-4-3-5-7-13)16-20-22-15(18-19-17(22)24-16)12-21-8-10-23-11-9-21/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJPZCUBPTVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazolothiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted triazolothiadiazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act by inhibiting specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Studies : A study demonstrated that derivatives of this compound effectively reduced tumor size in animal models of breast cancer. The results showed a marked decrease in cell viability and increased rates of programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against various bacterial strains and fungi. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Research Findings : In vitro studies reported that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
Table of Biological Activities
Mechanistic Studies
Studies have focused on understanding how this compound interacts at the molecular level:
- Protein Kinase Inhibition : It has been shown to selectively inhibit certain kinases involved in signaling pathways that regulate cell growth and survival.
Toxicological Evaluations
Safety profiles are crucial for any potential therapeutic application:
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, inflammation, or apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolo-thiadiazole derivatives differ primarily in substituents at positions 3 and 6, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Morpholine vs. Aromatic Amines : Morpholine-containing derivatives (e.g., target compound, CAS 1190245-08-9) exhibit improved aqueous solubility compared to aryl amines (e.g., 7c, 8a) due to the morpholine’s polar oxygen atom .
- Halogen vs. Alkyl Substituents : Bromine/chlorine substituents (e.g., 8a, 8b) enhance halogen bonding with biological targets, while alkyl chains (e.g., 1-phenylpropyl, adamantyl) improve membrane permeability .
- Fluorine Effects: Fluorinated derivatives (e.g., 3c) show superior metabolic stability and anti-inflammatory activity compared to non-fluorinated analogs .
Trends:
- POCl3 as Catalyst : Widely used for triazole-thiadiazole cyclization but requires careful neutralization (e.g., ice quenching in 7c synthesis) .
- Melting Points : Bulky substituents (e.g., adamantyl in 5a) correlate with higher melting points due to rigid packing .
Insights:
- Anti-inflammatory: Fluorinated derivatives (e.g., 3c) outperform non-fluorinated analogs due to enhanced target affinity .
- Anticancer : Adamantyl-substituted compounds (e.g., 5a) show potent antiproliferative effects, suggesting steric bulk aids in tubulin binding .
Biological Activity
The compound 3-(Morpholin-4-ylmethyl)-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a thiadiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of triazolo-thiadiazole derivatives typically involves multi-step reactions that include cyclization processes. For instance, the synthesis may start with the formation of thiosemicarbazides followed by cyclization to form the desired triazole-thiadiazole structure. Various methods such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that 1,2,4-thiadiazole derivatives demonstrate potent activity against various bacterial strains . The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory activity of thiadiazole derivatives has been well documented. In particular, compounds similar to This compound have been evaluated in animal models for their ability to reduce inflammation markers and pain responses . The anti-inflammatory effects are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of various signaling pathways related to cell proliferation and apoptosis. The compound has been shown to inhibit tumor cell growth in vitro and in vivo studies .
Analgesic Effects
In studies assessing pain relief mechanisms, compounds containing the thiadiazole structure exhibited notable analgesic effects in various pain models such as hot plate and acetic acid-induced writhing tests. These findings suggest that the compound may act on central and peripheral pain pathways .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Anti-inflammatory Study : A derivative demonstrated a significant reduction in edema in rat paw models compared to control groups.
- Antimicrobial Evaluation : Another study reported that a related thiadiazole derivative showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Anticancer Research : In vitro assays indicated that certain derivatives could induce apoptosis in human cancer cell lines through caspase activation pathways.
Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Catalysts : POCl₃ enhances electrophilicity, critical for ring closure .
- Reaction Time : Extended reflux (6–16 hours) improves yields .
- Temperature : Controlled heating (80–100°C) prevents side reactions .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?
Answer:
Essential Techniques :
- ¹H NMR Spectroscopy : Confirms substituent integration (e.g., morpholine methylene protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, S-C vibrations at 650–750 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S content (±0.3% deviation) .
- HPLC : Assesses purity (>95% via reverse-phase C18 columns) .
Q. Advanced Methods :
- Mass Spectrometry (HRMS) : Determines molecular weight accuracy (e.g., M⁺ ion matching theoretical mass within 5 ppm) .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., C–H⋯π stacking) .
Advanced: How do substituents on the triazolothiadiazole core influence biological activity, and what strategies address contradictory data in structure-activity relationship (SAR) studies?
Answer:
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃, -Br): Enhance antimicrobial activity by increasing dipole moments and target binding .
- Aromatic moieties (e.g., biphenyl): Improve anticancer activity via π-π stacking with cellular targets .
Q. Resolving Contradictions :
- Standardized Assays : Use consistent protocols (e.g., MIC for antifungal activity) to reduce variability .
- Computational Validation : Molecular docking (e.g., against 14-α-demethylase, PDB:3LD6) identifies key binding interactions .
- Meta-Analysis : Cross-reference SAR data from structurally similar compounds (e.g., fluorophenyl analogs) .
Advanced: What computational methods are employed to predict interactions with biological targets like 14-α-demethylase, and how reliable are these models?
Answer:
Key Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores (e.g., ∆G ≤ -8 kcal/mol suggests strong binding) .
- MD Simulations : AMBER or GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Relates substituent descriptors (e.g., logP, polar surface area) to activity .
Q. Reliability Metrics :
- RMSD Values : ≤2.0 Å in docking validates pose accuracy .
- Experimental Correlation : IC₅₀ values from enzyme inhibition assays (e.g., 14-α-demethylase) confirm computational predictions .
Basic: What are the primary pharmacological targets or pathways investigated for this compound?
Answer:
Targets :
- Antifungal : Inhibition of 14-α-demethylase (CYP51), critical for ergosterol biosynthesis .
- Anticancer : Apoptosis induction via Bcl-2/Bax modulation .
- Anti-inflammatory : COX-2 selective inhibition (IC₅₀ < 1 µM) .
Q. Methodology :
- Enzyme Assays : Microplate-based CYP51 activity assays using lanosterol as substrate .
- Cell Viability Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can researchers resolve discrepancies in reported biological activities across different studies?
Answer:
Strategies :
- Purity Verification : Reanalyze compounds via HPLC to exclude impurities (>98% purity required) .
- Assay Replication : Repeat experiments under identical conditions (e.g., pH 7.4, 37°C) .
- Structural Confirmation : Re-examine NMR/HRMS data to rule out isomerism or degradation .
- Meta-Data Analysis : Compare results with analogs (e.g., morpholine vs. piperidine derivatives) to identify substituent-specific trends .
Basic: What are the key considerations in designing crystallization protocols for X-ray diffraction analysis of triazolothiadiazole derivatives?
Answer:
Protocol Design :
- Solvent Selection : Ethanol-DMF (1:1 v/v) promotes slow crystallization, yielding single crystals .
- Temperature Gradient : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .
- Additives : Trace acetic acid (0.1% v/v) improves crystal morphology .
Q. Data Collection :
- Cryogenic Conditions : 100 K minimizes thermal motion .
- Resolution : Aim for ≤0.8 Å to resolve H-bonding networks .
Advanced: What in silico and in vitro approaches are combined to validate the compound's mechanism of action against fungal targets?
Answer:
Integrated Workflow :
Docking : Identify binding poses of the compound in 14-α-demethylase .
Enzyme Inhibition : Measure IC₅₀ using lanosterol-to-ergosterol conversion assays .
Cytotoxicity Profiling : Compare fungal vs. mammalian cell toxicity (Selectivity Index ≥10) .
Resistance Studies : Assess efficacy against azole-resistant strains via gene knockout (e.g., CYP51G) .
Q. Validation Metrics :
- Correlation Coefficient (R²) : ≥0.85 between docking scores and IC₅₀ values .
- In Vivo Efficacy : Murine models of candidiasis (e.g., 50 mg/kg dose reduces fungal load by 90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
